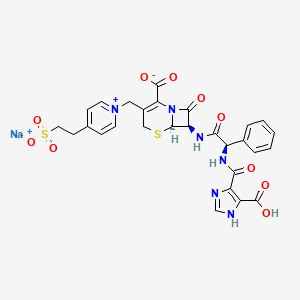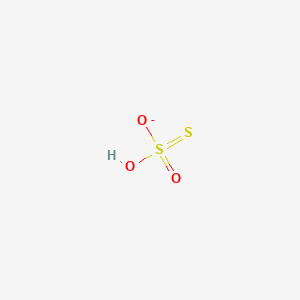
gamma-Chloronorvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
gamma-Chloronorvaline is a natural product found in Streptomyces griseosporeus with data available.
Aplicaciones Científicas De Investigación
gamma-Chloronorvaline in Streptomyces Research this compound, identified as AL-719, was isolated from the culture broth of Streptomyces griseosporeus AL-719, alongside gamma-hydroxynorvalinelactone (AL-719Y). This compound's structure was elucidated through physico-chemical studies, revealing configurations of (2S, 4S) for AL-719 and (2S, 4R) for 719Y. Notably, AL-719 demonstrated antibacterial activity, particularly against Pseudomonas aeruginosa, which was notably reversed by L-leucine. The producing strain, AL-719, was characterized in detail, indicating a potential application in antibacterial research and the exploration of novel antibiotics derived from natural sources like Streptomyces (Narayanan et al., 1980).
Environmental Degradation Studies Research has focused on the degradation of organochloride compounds like hexachlorocyclohexane isomers (including gamma-HCH or lindane) due to their toxicity, persistence, and resultant soil and water pollution. Studies evaluating the anaerobic degradation of alpha-, beta-, gamma-, and delta-HCH in liquid and slurry cultures have demonstrated the effectiveness of slurry systems with anaerobic sludge in detoxifying polluted soils, achieving total degradation of these isomers. This highlights the potential application of this compound and related compounds in environmental bioremediation and pollution control strategies (Quintero et al., 2005).
Radiation-Induced Degradation Research Gamma-ray induced degradation studies have explored the potential of ionizing radiation in treating hazardous waste, including chlorinated hydrocarbons like PCBs and pesticides such as DDT and lindane. Research findings suggest that gamma-ray doses can significantly reduce the concentrations of these compounds, leading to simpler, less chlorinated species through dechlorination reactions. This area of study opens up avenues for employing gamma irradiation in waste treatment processes, aiming to reduce the environmental impact of persistent organic pollutants (Mincher et al., 1991).
Pesticide Degradation and Soil Treatment Investigations into the degradation of organophosphorus pesticides in aqueous solutions by gamma irradiation have shown complete elimination of these compounds at certain dose levels, emphasizing the role of oxidative radicals in the degradation process. This research underscores the potential of gamma irradiation in the treatment of water contaminated with pesticides, contributing to safer environmental practices and water purification technologies (Khedr et al., 2019).
Propiedades
| 76265-38-8 | |
Fórmula molecular |
C5H10ClNO2 |
Peso molecular |
151.59 g/mol |
Nombre IUPAC |
(2S,4S)-2-amino-4-chloropentanoic acid |
InChI |
InChI=1S/C5H10ClNO2/c1-3(6)2-4(7)5(8)9/h3-4H,2,7H2,1H3,(H,8,9)/t3-,4-/m0/s1 |
Clave InChI |
RGNIDFUXHFKULB-IMJSIDKUSA-N |
SMILES isomérico |
C[C@@H](C[C@@H](C(=O)O)N)Cl |
SMILES |
CC(CC(C(=O)O)N)Cl |
SMILES canónico |
CC(CC(C(=O)O)N)Cl |
Sinónimos |
AL 719 AL-719 gamma-chloronorvaline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


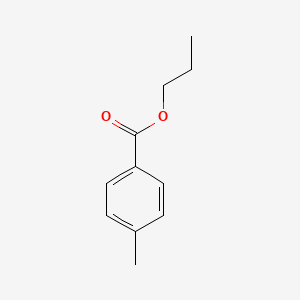

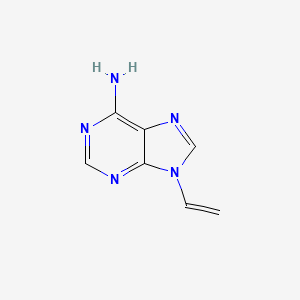
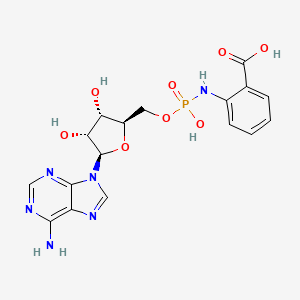
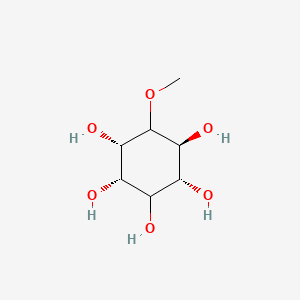
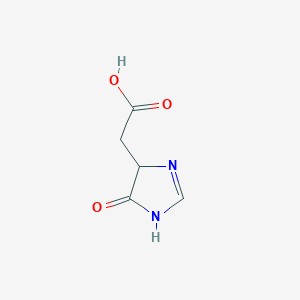
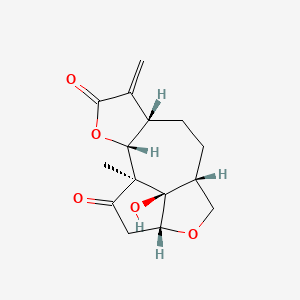

![10-Methoxy-9-methyl-8-[(3-methyl-2-butenyl)oxy]-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-6-one](/img/structure/B1211937.png)


